molecular formula C15H22ClFN4S B4689941 1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea

1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea

Cat. No.: B4689941
M. Wt: 344.9 g/mol
InChI Key: XZDYUHIDBBOCSY-UHFFFAOYSA-N
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Description

1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a propyl chain linked to a methylthiourea moiety

Preparation Methods

The synthesis of 1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea typically involves multi-step procedures. One common synthetic route starts with the preparation of 3-chloro-4-fluorophenylpiperazine, which is then reacted with 1-bromo-3-chloropropane to form the intermediate 1-[3-(3-chloro-4-fluorophenyl)piperazin-1-yl]propane. This intermediate is subsequently treated with methyl isothiocyanate under controlled conditions to yield the final product .

Chemical Reactions Analysis

1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the thiourea moiety, forming corresponding amines and thiols

Scientific Research Applications

1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[3-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea can be compared with other phenylpiperazine derivatives such as:

This compound’s unique combination of a piperazine ring with a 3-chloro-4-fluorophenyl group and a methylthiourea moiety sets it apart from other similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClFN4S/c1-18-15(22)19-5-2-6-20-7-9-21(10-8-20)12-3-4-14(17)13(16)11-12/h3-4,11H,2,5-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDYUHIDBBOCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCN1CCN(CC1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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